molecular formula C12H13NO2 B15069535 [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol CAS No. 885273-68-7

[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol

Cat. No.: B15069535
CAS No.: 885273-68-7
M. Wt: 203.24 g/mol
InChI Key: ATKDQLVYVLVRAL-UHFFFAOYSA-N
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Description

[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol: is a chemical compound with the molecular formula C12H13NO2 . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential. This compound features an isoxazole ring substituted with a 4-ethylphenyl group and a methanol group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reaction: One common method for synthesizing isoxazole derivatives involves the [2+3] cycloaddition reaction of nitrile oxides with olefins.

Industrial Production Methods: Industrial production of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol typically involves large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the ethyl group or the methanol group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology:

    Biological Activity Studies: The compound is used in research to study its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

    Drug Development: Due to its diverse biological activities, this compound is investigated for its potential as a lead compound in drug development.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

    [3-(4-Methyl-phenyl)-isoxazol-5-yl]-methanol: Similar structure with a methyl group instead of an ethyl group.

    [3-(4-Phenyl)-isoxazol-5-yl]-methanol: Lacks the ethyl group, having only a phenyl group.

    [3-(4-Isopropyl-phenyl)-isoxazol-5-yl]-methanol: Contains an isopropyl group instead of an ethyl group.

Uniqueness:

    Ethyl Group: The presence of the ethyl group at the 4-position of the phenyl ring imparts unique steric and electronic properties, influencing the compound’s reactivity and biological activity.

    Methanol Group: The methanol group at the 5-position of the isoxazole ring provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

885273-68-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[3-(4-ethylphenyl)-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-7-11(8-14)15-13-12/h3-7,14H,2,8H2,1H3

InChI Key

ATKDQLVYVLVRAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=C2)CO

Origin of Product

United States

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